molecular formula C9H6N4 B12284642 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile

6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile

Cat. No.: B12284642
M. Wt: 170.17 g/mol
InChI Key: JJISYGNTQRHFNH-UHFFFAOYSA-N
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Description

6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound that features both imidazole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile
  • 6-Aryl-pyridazin-3-amines
  • Imidazo[1,2-a]pyridines

Uniqueness

6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific structure, which combines both imidazole and pyridazine rings with a vinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

6-ethenylimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C9H6N4/c1-2-7-3-4-9-11-6-8(5-10)13(9)12-7/h2-4,6H,1H2

InChI Key

JJISYGNTQRHFNH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN2C(=NC=C2C#N)C=C1

Origin of Product

United States

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